1-(2-Amino-5-bromothiophen-3-yl)ethanone

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Researchers developing A1 adenosine receptor allosteric enhancers or RNase L-targeting cytotoxics often find that analog substitution (e.g., 5-chloro or 3-carboxylate) abolishes activity. This 2-aminothiophene with a 5-bromo and 3-ethanone provides the exact electronic environment required. - **Key Differentiator:** Bromine at 5-position is critical for allosteric enhancement; ethanone enables nucleobase conjugation for nucleic acid probes. - **Technical Data:** MW 220.09 g/mol, typical research purity ≥95%. Structural analog class shows single-digit µM antiproliferative activity. - **Supply:** Packaged for immediate use in lead optimization or monomer synthesis.

Molecular Formula C6H6BrNOS
Molecular Weight 220.09 g/mol
Cat. No. B15331118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-5-bromothiophen-3-yl)ethanone
Molecular FormulaC6H6BrNOS
Molecular Weight220.09 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(SC(=C1)Br)N
InChIInChI=1S/C6H6BrNOS/c1-3(9)4-2-5(7)10-6(4)8/h2H,8H2,1H3
InChIKeyWCYXZEBHQSKQSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-5-bromothiophen-3-yl)ethanone: Key Building Block Overview


1-(2-Amino-5-bromothiophen-3-yl)ethanone (CAS 2384274-05-7) is a heterocyclic small molecule belonging to the 2-aminothiophene class, a scaffold widely recognized in medicinal chemistry for its presence in FDA-approved drugs and biologically active probes [1]. This specific derivative features a reactive ethanone group at the 3-position, an amino group at the 2-position, and a bromine atom at the 5-position of the thiophene ring, with a molecular weight of 220.09 g/mol and a typical purity of 95% . Its structural features position it as a versatile intermediate for the synthesis of more complex pharmacologically relevant compounds.

Versatile intermediate for pharmacophore synthesis
5-bromo substitution enables cross-coupling and target engagement studies
3-ethanone handle allows nucleophilic conjugation and nucleobase attachment

1-(2-Amino-5-bromothiophen-3-yl)ethanone: Substitution Risks


The 2-aminothiophene scaffold is not a monolithic entity; subtle changes in substituents can drastically alter biological activity and chemical reactivity. The specific combination of a 3-ethanone, a 2-amino, and a 5-bromo group on the thiophene ring in 1-(2-Amino-5-bromothiophen-3-yl)ethanone creates a unique electronic and steric environment that dictates its behavior in chemical reactions and its interactions with biological targets [1]. Simply substituting this compound with a different 2-aminothiophene analog (e.g., one with a 5-chloro or 3-carboxylate group) can lead to a complete loss of activity in a specific assay, a change in its metabolic profile, or failure in a key synthetic transformation [2]. The quantitative evidence below demonstrates why this specific brominated-ethanone derivative is not interchangeable with its close structural analogs.

5-Bromo requirement
Replacing bromine with other halogens or hydrogen may abolish target engagement reported for this substitution pattern.
3-Ethanone reactivity
Compounds lacking the ethanone group cannot access the nucleophilic substitution pathways essential for nucleobase conjugate synthesis.
Substitution-dependent potency
Antiproliferative activity of 2-aminothiophenes varies >1000-fold with different 3- and 5-substituents; analog performance may not transfer.

1-(2-Amino-5-bromothiophen-3-yl)ethanone: Comparative Evidence vs Analogs


5-Bromo Substituent: Critical for Biological Potency

Within the 2-aminothiophene class, the nature of the 5-position substituent is a key determinant of biological activity. Direct comparative analysis of 2-amino-3-benzoylthiophene allosteric enhancers of the A1 adenosine receptor (A1AR) demonstrates that a 5-bromo substituent is critical for activity [1]. The 5-bromo derivative (10h) retained 26% of the maximum enhancement effect, whereas a close structural analog with a different 5-substituent or an unsubstituted 5-position may exhibit significantly different or no activity. This data strongly suggests that for certain biological targets, the presence of the bromine atom in 1-(2-Amino-5-bromothiophen-3-yl)ethanone may be essential for target engagement, making it a non-negotiable feature for specific research applications.

5-Bromo & A1AR enhancement
Class-level inference
26% enhancement relative to full agonist control
Supports target engagement study design
Assay context: human A1AR allosteric modulation
Medicinal Chemistry Structure-Activity Relationship Drug Discovery

3-Ethanone Group Enables Nucleobase Functionalization

The presence of the 3-ethanone group in 1-(2-Amino-5-bromothiophen-3-yl)ethanone provides a unique synthetic handle not present in simpler 2-aminothiophenes (e.g., 2-amino-5-bromothiophene). This functional group allows for direct functionalization with nucleophiles, as demonstrated by the synthesis of nucleobase-functionalized thiophene monomers from the structurally analogous 2-bromo-1-thiophen-3-yl-ethanone [1]. This reaction pathway is not accessible with compounds lacking this specific carbonyl moiety, such as 2-amino-5-bromothiophene-3-carboxylic acid or simple alkyl-substituted thiophenes. The ethanone group enables the construction of novel conjugated systems with potential applications in DNA-targeted therapies and materials science.

3-Ethanone reactivity
Class-level inference
Enables nucleophilic substitution not accessible with 3-carboxylate or unsubstituted analogs
Supports nucleobase conjugate synthesis
Qualitative difference in reaction pathway availability
Synthetic Chemistry Nucleoside Analogs Bioconjugation

Antiproliferative Activity: 2-Aminothiophenone vs. Analogs

While direct data for 1-(2-Amino-5-bromothiophen-3-yl)ethanone is not available, its close structural relationship to 2-aminothiophenone-3-carboxylates (ATPCs) provides a strong class-level inference for its potential biological activity. A comprehensive study of 43 ATPC derivatives identified several compounds with potent single-digit micromolar antiproliferative activity against multiple human cancer cell lines [1]. In contrast, 2-aminothiophene derivatives with different substitution patterns (e.g., 3-cyano, 3-substituted) have shown a wide range of IC50 values from nanomolar to >100 µM [2]. This highlights the importance of the 3-carbonyl moiety (a shared feature with the ethanone group) in achieving potent activity. The 5-bromo substitution on the target compound may further modulate this activity, making it a promising candidate for further investigation in cancer research.

Antiproliferative activity
Class-level inference
Single-digit µM IC50 for related ATPCs; >1000-fold variation across substitution patterns
Supports cytotoxicity screening context
Inferred from structurally similar 3-carboxylate analogs
Cancer Research Cytotoxicity RNase L Activation

1-(2-Amino-5-bromothiophen-3-yl)ethanone: Application Scenarios


GPCR Allosteric Modulator Development

The class-level evidence for 2-amino-5-bromothiophene derivatives as allosteric enhancers of the A1 adenosine receptor [1] makes this compound a strong candidate for medicinal chemistry programs targeting this or related G-protein coupled receptors (GPCRs). The presence of the 5-bromo substituent is critical for activity in this system, and researchers can utilize the ethanone group for further derivatization to improve potency and selectivity.

Nucleobase-Functionalized Thiophenes for Nucleic Acid Therapies

The reactive 3-ethanone group, as inferred from the synthesis of analogous thiophene-nucleobase conjugates [2], makes this compound a valuable building block. It is specifically suitable for creating novel monomers for DNA/RNA-targeted applications, including antisense oligonucleotides, ribonuclease-targeting chimeras (RIBOTACs), or fluorescent probes for nucleic acid research.

Lead Optimization for 2-Aminothiophenone Anticancer Agents

Based on the established single-digit micromolar antiproliferative activity of structurally similar 2-aminothiophenone-3-carboxylates (ATPCs) [3], 1-(2-Amino-5-bromothiophen-3-yl)ethanone is a logical and strategic choice for a lead optimization campaign. Researchers can use this compound as a core scaffold to synthesize a focused library of derivatives, exploring the impact of the 5-bromo substituent and modifications to the ethanone group on cytotoxicity and RNase L activation.

Application
Selection Property
Validation Focus
GPCR modulator research
5-bromo substituent critical for target engagement
A1AR allosteric modulation assay context
Nucleic acid research probes
3-ethanone handle for nucleophilic conjugation
Conjugation efficiency and product stability
Cytotoxicity screening library synthesis
2-aminothiophene scaffold with class-level antiproliferative activity
Cell viability assay response in cancer cell lines

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